molecular formula C27H46N2 B15166282 4-(Didecylamino)benzonitrile CAS No. 194496-74-7

4-(Didecylamino)benzonitrile

Cat. No.: B15166282
CAS No.: 194496-74-7
M. Wt: 398.7 g/mol
InChI Key: UENVJSGZXSHJCT-UHFFFAOYSA-N
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Description

4-(Dimethylamino)benzonitrile (DMABN, CAS RN: 1197-19-9) is a benzonitrile derivative featuring a dimethylamino group at the para position. Its molecular formula is C₉H₁₀N₂, with a molecular weight of 146.19 g/mol . DMABN is widely studied for its intramolecular charge-transfer (ICT) properties, which are critical in photophysical applications such as organic light-emitting diodes (OLEDs) and nonlinear optics . The compound’s gas-phase proton affinity (889.1 kJ/mol) and ionization energy (7.60–7.99 eV) highlight its stability and electronic characteristics .

This analysis instead focuses on DMABN and its closest structural analogs (e.g., 4-(diethylamino)benzonitrile, 4-(ethylamino)benzonitrile) to infer trends in substituent effects.

Properties

CAS No.

194496-74-7

Molecular Formula

C27H46N2

Molecular Weight

398.7 g/mol

IUPAC Name

4-(didecylamino)benzonitrile

InChI

InChI=1S/C27H46N2/c1-3-5-7-9-11-13-15-17-23-29(27-21-19-26(25-28)20-22-27)24-18-16-14-12-10-8-6-4-2/h19-22H,3-18,23-24H2,1-2H3

InChI Key

UENVJSGZXSHJCT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN(CCCCCCCCCC)C1=CC=C(C=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Didecylamino)benzonitrile typically involves the reaction of benzonitrile with didecylamine. One common method is the nucleophilic substitution reaction, where benzonitrile is treated with didecylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Didecylamino)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Substitution reactions may require catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.

Major Products Formed

    Oxidation: Oxidation of this compound can lead to the formation of corresponding oxides or carboxylic acids.

    Reduction: Reduction can yield primary or secondary amines.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

4-(Didecylamino)benzonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems and interactions due to its unique chemical properties.

    Industry: Used in the production

Comparison with Similar Compounds

Structural and Electronic Properties

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
4-(Dimethylamino)benzonitrile –N(CH₃)₂ C₉H₁₀N₂ 146.19 ICT dynamics (4.1 ps in MeCN), βHRS = ~45×10⁻³⁰ cm⁴·statvolt⁻¹
4-(Diethylamino)benzonitrile –N(C₂H₅)₂ C₁₁H₁₄N₂ 174.24 Higher lipophilicity; reduced ICT efficiency due to steric hindrance
4-(Ethylamino)benzonitrile –NH(C₂H₅) C₉H₁₀N₂ 146.19 Lower electron-donating capacity compared to dimethylamino analogs
4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile –CH=CH–(4-OCH₃)Ph C₁₆H₁₂N₂O 248.28 Cytotoxic activity (IC₅₀: 8.2 µM against T47D cells)

Key Observations :

  • Electron-Donating Groups: DMABN’s dimethylamino group enhances ICT efficiency compared to ethylamino or diethylamino derivatives, as the latter introduce steric bulk that disrupts planarization .
  • Optical Nonlinearity: DMABN exhibits a hyper-Rayleigh scattering (βHRS) value twice that of 1,5-bis(4-bromophenyl)penta-1,4-dien-3-one (25×10⁻³⁰ cm⁴·statvolt⁻¹) and outperforms oxazole-based derivatives (e.g., 45×10⁻³⁰ cm⁴·statvolt⁻¹ for 4-((5-phenyloxazol-2-yl)ethynyl)benzonitrile) .

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